

Comparative Analysis of (Rac)-E1R and its Enantiomers: A Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-E1R	
Cat. No.:	B2416654	Get Quote

A detailed examination of the stereoselective activity of E1R, a novel positive allosteric modulator of the sigma-1 receptor, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its racemic form and individual enantiomers. The following analysis is based on published experimental data to objectively evaluate the performance and pharmacological profile of these compounds.

The compound 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, also known as methylphenylpiracetam, has emerged as a significant positive allosteric modulator of the sigma-1 receptor. The commercially recognized E1R is the (4R,5S)-enantiomer of this compound. This guide will delve into the synthesis, stereochemistry, and differential biological activities of the racemic mixture and its constituent stereoisomers.

Data Presentation: Quantitative Comparison of Stereoisomers

The biological activity of the different stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide has been evaluated, revealing a clear stereoselective effect on the sigma-1 receptor. The isomers with an R-configuration at the C-4 position of the pyrrolidinone ring have demonstrated higher efficacy as positive allosteric modulators.



Compound	Stereochemistry	Relative Efficacy
(Rac)-E1R	Racemic mixture of (4R,5S) and (4S,5R)	Moderate
E1R	(4R,5S)	High
Enantiomer of E1R	(4S,5R)	Low
Diastereomer 1	(4R,5R)	High
Diastereomer 2	(4S,5S)	Low

Note: This table provides a qualitative summary based on available research. Specific quantitative data (e.g., EC50 values) for each stereoisomer is not publicly available in the reviewed literature.

Experimental Protocols

The primary assay used to determine the positive allosteric modulatory activity of the E1R stereoisomers is the electrically stimulated rat vas deferens contraction assay.

Electrically Stimulated Rat Vas Deferens Assay

Objective: To assess the ability of a compound to modulate the contractile response of the rat vas deferens induced by a sigma-1 receptor agonist.

Methodology:

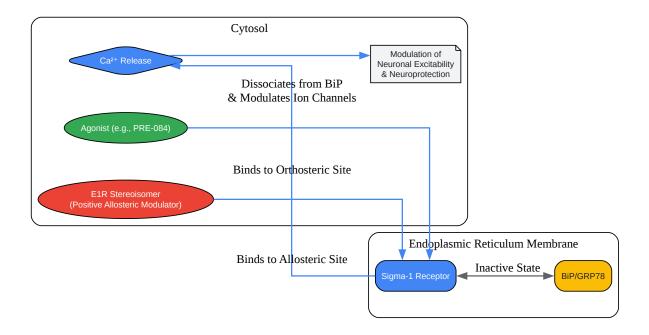
- Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
- Electrical Stimulation: The tissues are subjected to electrical field stimulation to induce contractions.
- Agonist Application: A selective sigma-1 receptor agonist, such as PRE-084, is added to the organ bath to elicit a baseline contractile response.



- Test Compound Application: The different stereoisomers of E1R are added to the bath at various concentrations.
- Data Analysis: The potentiation of the agonist-induced contraction by the test compound is measured and compared. An increase in the contractile response in the presence of the test compound indicates positive allosteric modulation.

Signaling Pathways and Experimental Workflows

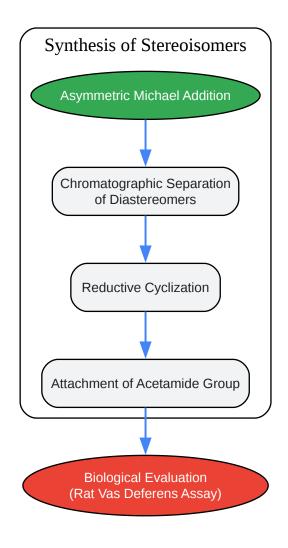
The following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for the synthesis and evaluation of E1R stereoisomers.



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Caption: Sigma-1 Receptor Signaling Pathway.





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Caption: Experimental Workflow for E1R Stereoisomers.

Conclusion

The available evidence strongly indicates that the biological activity of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide as a positive allosteric modulator of the sigma-1 receptor is stereoselective. Specifically, the (4R,5S) and (4R,5R) isomers are significantly more potent than their corresponding enantiomers. This highlights the critical importance of stereochemistry in drug design and development. For researchers in this field, the synthesis and evaluation of individual stereoisomers are crucial steps in identifying the most effective and potentially safest therapeutic candidates. Further studies providing quantitative data for each stereoisomer would be invaluable for a more precise comparative analysis.



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